molecular formula C30H44N7O18P3S B1249433 (R)-phenyllactoyl-CoA

(R)-phenyllactoyl-CoA

Cat. No. B1249433
M. Wt: 915.7 g/mol
InChI Key: FKMUDVUPQINOSF-NHZRKUKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-phenyllactoyl-CoA is an acyl-CoA having (R)-phenyllactoyl as the S-acyl group. It derives from a coenzyme A. It is a conjugate acid of a (R)-phenyllactoyl-CoA(4-).

Scientific Research Applications

Enzymatic Properties and Role in Anaerobic Degradation

  • Benzoate-Coenzyme A Ligase in Anaerobic Degradation : A study on Rhodopseudomonas palustris revealed an enzyme that catalyzes the formation of acyl-CoA from carboxylate and free reduced CoA, with specificity for benzoate, indicating a role in the anaerobic degradation of benzoate (Geissler, Harwood, & Gibson, 1988).

Applications in Polyhydroxyalkanoate Synthesis

  • Synthesis of Polyhydroxyalkanoates (PHAs) : Enoyl-CoA hydratases from Pseudomonas aeruginosa, including PhaJ, are used in PHA synthesis from fatty acids or plant oils in recombinant bacteria. These enzymes supply monomer units for PHA synthesis from the fatty acid β-oxidation cycle (Tsuge, Taguchi, Seiichi, & Doi, 2003).

Engineering for Synthetic Pathways

  • Engineering E. coli for α,β-Unsaturated Carboxylic Acids Synthesis : E. coli was engineered to reverse the β-oxidation (r-BOX) cycle, increasing the availability of acyl-CoAs and enoyl-CoAs for α,β-unstaurated carboxylic acid production. This demonstrates the potential for synthetic pathways leveraging CoA intermediates (Kim, Cheong, & Gonzalez, 2016).

Metabolic Pathway Studies

  • Dehydration of Phenyllactate to Cinnamate : The study of the heterotrimeric phenyllactate dehydratase from Clostridium sporogenes provides insights into the dehydration of (R)-phenyllactate to cinnamate, emphasizing the role of CoA-transferases in this process (Dickert, Pierik, & Buckel, 2002).

properties

Molecular Formula

C30H44N7O18P3S

Molecular Weight

915.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxy-3-phenylpropanethioate

InChI

InChI=1S/C30H44N7O18P3S/c1-30(2,24(41)27(42)33-9-8-20(39)32-10-11-59-29(43)18(38)12-17-6-4-3-5-7-17)14-52-58(49,50)55-57(47,48)51-13-19-23(54-56(44,45)46)22(40)28(53-19)37-16-36-21-25(31)34-15-35-26(21)37/h3-7,15-16,18-19,22-24,28,38,40-41H,8-14H2,1-2H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t18-,19-,22-,23-,24+,28-/m1/s1

InChI Key

FKMUDVUPQINOSF-NHZRKUKBSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](CC4=CC=CC=C4)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-phenyllactoyl-CoA
Reactant of Route 2
(R)-phenyllactoyl-CoA
Reactant of Route 3
(R)-phenyllactoyl-CoA
Reactant of Route 4
(R)-phenyllactoyl-CoA
Reactant of Route 5
(R)-phenyllactoyl-CoA
Reactant of Route 6
(R)-phenyllactoyl-CoA

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